(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-9-5-15(16(24-4)7-14(9)18)20-17(23)12(8-19)6-13-10(2)21-22-11(13)3/h5-7H,1-4H3,(H,20,23)(H,21,22)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQGLHVCAKGAFU-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=C(NN=C2C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=C(NN=C2C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure featuring multiple functional groups, is believed to interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- IUPAC Name : (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
- Molecular Formula : C17H17ClN4O2
- Molecular Weight : 344.8 g/mol
The compound's structure includes a cyano group, an amide linkage, and aromatic substituents, which are critical for its biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound may possess several pharmacological properties, including:
- Anticancer Activity : The compound's structural features may allow it to inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Interaction with Biological Targets : The unique arrangement of functional groups may facilitate interactions with specific proteins or enzymes involved in disease processes.
Anticancer Activity
A study evaluating similar pyrazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Inhibition Values : The GI50 values were observed at concentrations of 3.79 µM for MCF7 and 12.50 µM for SF-268, indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has revealed that specific substitutions can enhance biological activity:
- Compounds with a 4-chlorophenyl moiety exhibited higher binding affinity and potency against PPARγ receptors, which are crucial in metabolic regulation .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Pyrazole A | Structure A | 0.03 | PPARγ Partial Agonist |
| Pyrazole B | Structure B | 0.067 | Aurora-A Kinase Inhibitor |
| Pyrazole C | Structure C | 0.95 | Autophagy Inducer |
The mechanism by which (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide exerts its effects may involve:
- Inhibition of Key Enzymes : Targeting kinases involved in cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Gene Expression : Influencing the expression of genes associated with cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with pyrazole-carboxamide derivatives synthesized in , such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (compounds 3a–3p). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points: Chlorine and fluorine substituents (e.g., 3b, 3d, 3e) correlate with higher melting points (171–183°C) due to increased polarity and intermolecular forces . The target compound’s 4-Cl and 2-OCH₃ groups may similarly elevate its melting point relative to non-halogenated analogs like 3a. Methyl groups (e.g., 3c) reduce melting points (123–125°C) by introducing steric hindrance, which may apply to the target’s 5-CH₃ and 3,5-(CH₃)₂ groups.
Synthetic Yields: Yields for analogs range from 62–71%, influenced by steric and electronic factors.
Structural Divergence: Enamide vs. Carboxamide: The target’s propenamide backbone with a cyano group differs from the carboxamide linkage in compounds. This may alter electronic properties (e.g., resonance stabilization) and bioavailability.
Table 2: Functional Group Impact on Properties
Research Implications and Limitations
- Lumping Strategy Relevance: As noted in , compounds with similar structures (e.g., shared pyrazole cores) may be grouped for predictive modeling. The target compound could be lumped with derivatives to estimate reactivity or environmental behavior .
- Data Gaps : Direct pharmacological or thermodynamic data for the target compound is absent in the provided evidence. Further studies are required to validate its bioactivity and synthetic scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
